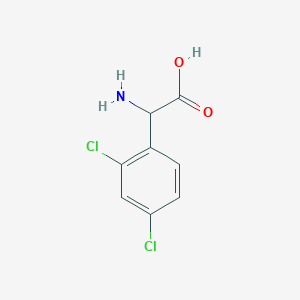

2-amino-2-(2,4-dichlorophenyl)acetic Acid

描述

Significance of α-Amino Acids as Fundamental Building Blocks in Organic and Medicinal Chemistry

Alpha-amino acids are a class of organic compounds that serve as the fundamental building blocks of proteins, which are essential to virtually all biological processes. numberanalytics.comstudysmarter.co.uklongdom.org Their structure, characterized by a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R group), allows for immense structural and functional diversity. longdom.org This versatility makes them indispensable reagents in organic synthesis, providing a scaffold for the construction of complex molecules. perlego.com In medicinal chemistry, α-amino acids and their derivatives are crucial for drug design and development, as they can mimic natural peptides and interact with biological targets such as enzymes and receptors. longdom.org Their chirality, with the L-form being the predominantly biologically active isomer, is a key consideration in the synthesis of stereospecific pharmaceuticals. numberanalytics.com

Overview of Dichlorophenyl-Substituted Compounds in Contemporary Chemical Synthesis

Dichlorophenyl-substituted compounds are a significant class of molecules in modern chemical synthesis, valued for the unique properties imparted by the chlorine atoms. The presence of chlorine, a halogen, on the phenyl ring can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. In medicinal chemistry, the incorporation of dichlorophenyl moieties is a common strategy to enhance the potency and pharmacokinetic profile of drug candidates. nih.gov Chlorine atoms can act as bioisosteres for other functional groups, modulate the acidity or basicity of nearby groups, and introduce steric bulk that can influence binding to biological targets. Furthermore, the carbon-chlorine bond can serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Research Trajectory and Scientific Importance of 2-amino-2-(2,4-dichlorophenyl)acetic Acid

This compound is a synthetic, non-proteinogenic α-amino acid that has garnered interest in chemical research. As a derivative of phenylglycine, its structure is distinguished by the presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring. This substitution pattern significantly alters its properties compared to its unsubstituted counterpart. The scientific importance of this compound lies in its potential as a versatile building block for the synthesis of novel chemical entities. The dichlorophenyl group provides a unique combination of steric and electronic features that can be exploited in the design of molecules with specific biological activities. Research into this compound and its derivatives is often focused on exploring its utility in the synthesis of peptidomimetics, heterocyclic compounds, and other complex organic molecules with potential applications in materials science and medicinal chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| CAS Number | 299169-13-4 |

| MDL Number | MFCD02662394 |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N |

Data sourced from multiple chemical suppliers and databases. aablocks.combiosynth.comuni.lu

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUSXKBQYIPZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378231 | |

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-13-4 | |

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 2 2,4 Dichlorophenyl Acetic Acid

Conventional Synthetic Routes for α-Amino Acid Analogs

Conventional methods for the synthesis of α-amino acid analogs have long provided the foundation for accessing these crucial molecules. These routes are often characterized by their reliability and broad applicability, though they may lack stereocontrol, typically yielding racemic mixtures.

Strecker Reaction Derivatives and Advanced Modifications

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for synthesizing α-amino acids. numberanalytics.comwikipedia.org The classic reaction involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile. numberanalytics.comwikipedia.orgmasterorganicchemistry.com For the synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid, the logical starting aldehyde would be 2,4-dichlorobenzaldehyde (B42875).

The general mechanism proceeds as follows:

Imine Formation: 2,4-dichlorobenzaldehyde reacts with ammonia to form an imine. numberanalytics.comwikipedia.org

Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), attacks the imine carbon to form an α-aminonitrile. numberanalytics.comwikipedia.org

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, resulting in the final amino acid product. numberanalytics.comwikipedia.org

While effective, the classical Strecker synthesis produces a racemic mixture of the amino acid. wikipedia.org Modern advancements have focused on developing asymmetric versions of the reaction to achieve enantiomerically pure amino acids. numberanalytics.comnih.gov These modifications often involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the cyanide addition to the imine. nih.gov

Table 1: Key Steps in the Strecker Synthesis of this compound

| Step | Reactants | Intermediate/Product |

| 1 | 2,4-Dichlorobenzaldehyde, Ammonia | 1-(2,4-Dichlorophenyl)methanimine |

| 2 | 1-(2,4-Dichlorophenyl)methanimine, Cyanide | 2-Amino-2-(2,4-dichlorophenyl)acetonitrile |

| 3 | 2-Amino-2-(2,4-dichlorophenyl)acetonitrile, H₂O, Acid/Base | This compound |

Alkylation and Homologation Strategies in Phenylglycine Synthesis

Alkylation of glycine (B1666218) derivatives is another versatile strategy for the synthesis of α-amino acids. This approach involves using a glycine enolate equivalent, which is then reacted with an electrophile. For the synthesis of this compound, this would involve the alkylation of a protected glycine with a 2,4-dichlorobenzyl halide.

A common approach utilizes a Schiff base of glycine, which can be deprotonated to form a nucleophilic carbanion. This carbanion is then alkylated with a suitable electrophile. For instance, a glycine Schiff base can be reacted with 2,4-dichlorobenzyl bromide. Subsequent hydrolysis of the imine and protecting groups yields the desired amino acid. Homologation strategies can also be employed, where a shorter carbon chain is extended to the desired length.

These methods often provide good yields but, similar to the classical Strecker synthesis, result in racemic products unless chiral auxiliaries or catalysts are employed. organic-chemistry.org

Asymmetric Synthesis of Chiral this compound

The demand for enantiomerically pure α-amino acids has driven the development of numerous asymmetric synthetic methods. These approaches are crucial for producing compounds with specific biological activities.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

N-Sulfinyl Imines: The use of N-tert-butanesulfinamide as a chiral auxiliary has become a powerful tool in asymmetric synthesis. yale.edu An N-sulfinyl imine can be formed by the condensation of tert-butanesulfinamide with an aldehyde, in this case, 2,4-dichlorobenzaldehyde. The chiral sulfinyl group directs the nucleophilic addition to the imine carbon, leading to a high degree of stereoselectivity. wikipedia.org The addition of a nucleophile, such as a cyanide equivalent or an organometallic reagent, followed by removal of the sulfinyl group under acidic conditions, yields the chiral amine derivative. wikipedia.orgarkat-usa.org

Ni(II) Glycine Schiff Base Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have emerged as a leading methodology for the asymmetric synthesis of various amino acids. nih.govehu.es These square-planar complexes act as chiral nucleophilic glycine equivalents. nih.gov The glycine moiety can be deprotonated and then alkylated with high diastereoselectivity. nih.govnih.gov For the synthesis of this compound, the Ni(II) complex would be alkylated with a 2,4-dichlorobenzyl halide. The chiral ligand, often derived from proline, directs the approach of the electrophile, controlling the stereochemistry at the α-carbon. researchgate.net The desired amino acid is then liberated from the complex by acidic hydrolysis. nih.gov

Table 2: Comparison of Chiral Auxiliary Methods

| Method | Chiral Auxiliary | Key Intermediate | Stereocontrol Mechanism |

| N-Sulfinyl Imines | N-tert-butanesulfinamide | Chiral N-sulfinyl imine | The chiral sulfinyl group directs nucleophilic attack on the imine carbon. wikipedia.org |

| Ni(II) Glycine Schiff Base Complexes | Proline-derived ligand | Chiral Ni(II) complex | The chiral ligand on the metal complex controls the trajectory of the incoming electrophile. researchgate.net |

Catalytic Asymmetric Approaches

Catalytic asymmetric methods are highly desirable as they require only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Hydrogenation: Asymmetric hydrogenation of a suitable prochiral precursor, such as an α-enamido ester or an α-imino ester, is a powerful method for the synthesis of chiral α-amino acids. A chiral transition metal catalyst, typically based on rhodium or ruthenium, is used to deliver hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Mannich-type Reactions: The asymmetric Mannich reaction involves the addition of an enolate or enolate equivalent to an imine. acs.orgnih.gov For the synthesis of this compound, this could involve the reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) with an imine derived from 2,4-dichlorobenzaldehyde in the presence of a chiral catalyst. nih.gov Chiral thiourea (B124793) catalysts have been shown to be effective in promoting this type of reaction. acs.orgnih.gov

1,4-Additions: Asymmetric 1,4-additions (Michael additions) can also be utilized. This could involve the addition of a glycine-derived nucleophile to an α,β-unsaturated compound in the presence of a chiral catalyst.

Enzymatic and Biotransformation-Based Syntheses

Enzymes offer unparalleled stereoselectivity and are increasingly used in the synthesis of chiral compounds. rsc.org Various enzymatic approaches can be envisioned for the synthesis of this compound.

One common strategy is the kinetic resolution of a racemic mixture of the amino acid or a precursor. For example, an acylase can be used to selectively hydrolyze the N-acyl group of one enantiomer of a racemic N-acyl-2-amino-2-(2,4-dichlorophenyl)acetic acid, allowing for the separation of the desired L- or D-amino acid. Transaminases (aminotransferases) are another class of enzymes that can be used for the asymmetric synthesis of amino acids from α-keto acids. mdpi.com In this case, 2-oxo-2-(2,4-dichlorophenyl)acetic acid could be converted to the corresponding amino acid with high enantioselectivity using a suitable transaminase and an amino donor.

Biotransformation, using whole microbial cells, can also be employed. The microorganisms contain the necessary enzymatic machinery to carry out the desired transformation, often with high efficiency and stereoselectivity. mdpi.com

Green Chemistry Principles in the Preparation of this compound

The adoption of green chemistry principles in the synthesis of this compound aims to reduce the environmental impact of its production. These principles are manifested in novel synthetic strategies that prioritize energy efficiency, the use of renewable feedstocks, and the minimization of hazardous waste.

Electrochemical Carboxylation of Imines in Flow Microreactors

Electrochemical synthesis represents a powerful tool for green chemistry, offering a pathway to conduct reactions under mild conditions without the need for stoichiometric chemical oxidants or reductants. The electrochemical carboxylation of imines in flow microreactors is a particularly promising method for the synthesis of α-amino acids. This technique involves the reaction of an imine, derived from 2,4-dichlorobenzaldehyde, with carbon dioxide in an electrochemical cell.

The precursor imine, for instance, N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline, can be synthesized by refluxing equimolar amounts of 2,4-dichlorobenzaldehyde and 4-methylaniline in methanol. nih.gov In a flow microreactor, this imine can then undergo electrochemical carboxylation. While specific data for the direct synthesis of this compound using this method is not extensively documented in publicly available literature, the general applicability of this green methodology to a range of N-phenylphenylglycine derivatives has been demonstrated, with reactions achieving moderate to good yields. thieme.de

The advantages of this approach are numerous. It avoids the use of toxic and expensive reagents, operates under mild conditions, and allows for a continuous production process, which can be more efficient and safer than batch processing.

Table 1: Illustrative Reaction Parameters for Electrochemical Carboxylation of Imines

| Parameter | Value |

| Reactants | Imine (from 2,4-dichlorobenzaldehyde), Carbon Dioxide |

| Reactor Type | Flow Microreactor |

| Key Advantage | Avoidance of toxic reagents, mild conditions |

Note: This table is illustrative and based on general findings for similar compounds, as specific data for this compound is limited.

Visible Light-Promoted Decarboxylative C-Radical Additions

Visible light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of carbon-carbon bonds under exceptionally mild conditions. This approach can be applied to the synthesis of α-amino acids through decarboxylative C-radical additions. In this process, a readily available carboxylic acid can serve as a radical precursor upon activation by a photocatalyst under visible light irradiation.

While a direct visible-light-promoted synthesis of this compound from a precursor like a glycine derivative and a suitable aryl halide has not been specifically detailed, the general methodology has been successfully applied to the synthesis of a variety of unnatural α-amino acids. researchgate.netnih.gov These reactions are typically characterized by their high functional group tolerance and operational simplicity. researchgate.net

The key principle involves the generation of an α-amino radical from a glycine derivative, which can then be coupled with an appropriate reaction partner. This strategy avoids the harsh conditions and toxic reagents associated with traditional cross-coupling reactions.

Table 2: General Conditions for Visible Light-Promoted α-Amino Acid Synthesis

| Parameter | Typical Condition |

| Light Source | Visible Light (e.g., Blue LEDs) |

| Catalyst | Photoredox Catalyst (e.g., Iridium or Ruthenium complexes) |

| Reactants | Glycine derivative, Aryl halide/aldehyde |

| Temperature | Room Temperature |

Note: This table represents general conditions for this type of reaction, as specific data for the target compound is not available.

Solvent-Free and Mild Reaction Conditions for Sustainable Synthesis

The development of solvent-free or mild reaction conditions is a critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of chemical processes. For the synthesis of α-aryl-α-amino acids, methodologies that operate under these conditions are highly desirable.

One approach involves the use of tandem reactions in ethereal solvents, which can be more environmentally friendly than traditional chlorinated solvents. For example, the asymmetric synthesis of α-allyl-α-aryl α-amino acids has been achieved through a three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate (B1210297) in solvents like THF or 2-MeTHF. nih.gov While not strictly solvent-free, the use of more benign solvents and tandem processes that reduce the number of separate reaction and purification steps contributes to a greener synthesis.

Furthermore, research into the synthesis of related compounds, such as 5-(aryl/alkyl)amino-1,2,4-triazines, has demonstrated the feasibility of consecutive solvent-free reaction pathways, highlighting the potential for similar approaches in the synthesis of this compound. researchgate.net These methods often rely on thermal activation or mechanochemistry (ball milling) to promote reactions in the absence of a solvent.

Table 3: Comparison of Greener Synthesis Approaches

| Synthetic Method | Key Green Principle | Potential Applicability |

| Electrochemical Carboxylation | Avoids hazardous reagents, energy efficient | Direct synthesis from imine precursor |

| Visible Light Photoredox Catalysis | Uses renewable energy source (light), mild conditions | Coupling of glycine derivatives with aryl partners |

| Solvent-Free/Mild Conditions | Reduces solvent waste, minimizes energy consumption | Tandem reactions, mechanochemical synthesis |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 2 2,4 Dichlorophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR Techniques)

No experimental or predicted ¹H or ¹³C NMR data for 2-amino-2-(2,4-dichlorophenyl)acetic acid could be located. This information is crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule, including chemical shifts, coupling constants, and correlations that would confirm the connectivity of the amino acid structure to the dichlorinated phenyl ring.

Vibrational Spectroscopy Applications (e.g., Infrared Spectroscopy, Raman Spectroscopy)

There is no available experimental or calculated Infrared (IR) or Raman spectroscopy data for this compound. Vibrational spectroscopy is essential for identifying the functional groups present in the molecule, such as the amine (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H and C=C) groups, and the characteristic vibrations of the carbon-chlorine bonds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

While a predicted monoisotopic mass for this compound can be calculated, no experimental high-resolution mass spectrometry (HRMS) data or detailed fragmentation analysis has been published. HRMS is vital for confirming the elemental composition of the molecule with high accuracy. A fragment analysis would shed light on the stability of different parts of the molecule and help to confirm its structure by observing the characteristic cleavage patterns of α-amino acids and substituted phenyl compounds under mass spectrometric conditions. Common fragmentation pathways for α-amino acids include the loss of water, ammonia (B1221849), and the carboxylic acid group. Phenylacetic acid derivatives often show fragmentation corresponding to the loss of the carboxyl group and cleavage at the benzylic position.

Computational Chemistry and Theoretical Investigations of 2 Amino 2 2,4 Dichlorophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed examination of molecular properties from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule.

Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic ground state of molecules. DFT calculations for a molecule like 2-amino-2-(2,4-dichlorophenyl)acetic acid would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to model the electron density and spatial distribution of atomic orbitals.

For molecules containing phenyl rings and functional groups capable of non-covalent interactions, standard DFT methods can be insufficient. Dispersion-corrected DFT (DFT-D3) is an advanced method that accounts for van der Waals forces, which are crucial for accurately modeling intramolecular and intermolecular interactions, such as those that might occur in crystal packing or ligand-receptor binding. A study on the related compound 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile utilized both DFT and DFT-D3 methods to analyze its structural and chemical properties, highlighting that dispersion forces have significant effects on the stability of the crystal structure. aalto.fi

Understanding the electronic properties of a molecule is key to predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive. For this compound, the HOMO would likely be localized on the amino group and the phenyl ring, while the LUMO might be distributed over the carboxylic acid and the aromatic system.

Natural Bond Orbitals (NBOs): NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) NBOs and empty (acceptor) NBOs. This analysis can reveal the stability of the molecule arising from these interactions. For instance, in a similar dichlorophenyl-containing compound, NBO analysis was used to identify strong conjugative interactions and polarization due to the movement of the π-electron cloud from donor to acceptor groups. researchgate.net

Below is a table outlining the typical electronic properties that would be calculated.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| NBO Charges | Atomic charges derived from NBO analysis | Describes electron distribution on each atom |

| Note: Specific values for this compound are not available in the reviewed literature. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carboxylic acid and potentially the nitrogen of the amino group.

Blue regions (positive potential) indicate areas of electron deficiency, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and carboxylic acid groups.

Green regions represent areas of neutral potential.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative measure of reactivity and stability.

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

| Note: Specific values for this compound are not available in the reviewed literature. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

If this compound were to be investigated for potential biological activity, molecular docking studies would be performed against a relevant protein target. For example, studies on derivatives of the related 2-(2,4-dichlorophenoxy)acetic acid have explored their interaction with the COX-2 enzyme, a target for anti-inflammatory agents. mdpi.com The process involves:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure (e.g., adding hydrogen atoms, removing water molecules).

Generating a 3D conformation of the ligand, this compound.

Using a docking algorithm to place the ligand into the protein's active site in various orientations and conformations.

Scoring the different poses to estimate the binding affinity (e.g., in kcal/mol) and identify the most stable binding mode.

The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues, providing a hypothesis for its mechanism of action.

Conformational Landscape Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various conformations.

Conformational Landscape Analysis: This involves systematically exploring the different spatial arrangements of a molecule's atoms that can be achieved by rotation around single bonds. For this compound, rotations around the C-C and C-N bonds would be critical. This analysis helps identify the lowest energy (most stable) conformers of the molecule.

Molecular Dynamics (MD) Simulations: MD simulation is a powerful technique that models the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its dynamic behavior, flexibility, and interactions with its environment. nih.gov By solving Newton's equations of motion for the system, MD simulations can be used to:

Study the stability of different conformations.

Analyze the dynamics of hydrogen bonding with solvent molecules.

Investigate how the molecule changes its shape over time.

Assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov

These simulations provide a more realistic view of the molecule's behavior under physiological conditions than static models can offer.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Computational and theoretical investigations into the intermolecular interactions of this compound are crucial for understanding its solid-state behavior and crystal packing. While direct computational studies specifically targeting this molecule are limited in publicly available literature, analysis of structurally similar compounds provides significant insights into the expected non-covalent interactions, primarily hydrogen bonding and potentially π-π stacking.

Hydrogen Bonding:

The primary sites for hydrogen bonding in this compound are the amino (-NH₂) and carboxylic acid (-COOH) functional groups. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). Similarly, the amino group can donate hydrogen atoms and the nitrogen atom can act as a hydrogen bond acceptor.

In computational studies of analogous structures, hydrogen bonding between molecules has been identified as a key factor in the dimerization process. aalto.fi The interactions between the amino group of one molecule and the functional groups of an adjacent molecule are significant. These quantum chemistry calculations suggest that such hydrogen bonds are a considerable factor in the stability of the crystalline form. aalto.fi

For this compound, several hydrogen bonding motifs can be postulated based on its functional groups:

Carboxylic Acid Dimers: A common motif where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds.

Amino-Carboxyl Interactions: Hydrogen bonds can form between the amino group of one molecule and the carboxylic acid group of another (N-H···O or O-H···N).

Amino-Amino Interactions: N-H···N hydrogen bonds could also contribute to the crystal packing.

The strength and geometry of these hydrogen bonds would be influenced by the steric and electronic effects of the 2,4-dichlorophenyl ring.

π-π Stacking:

The presence of the 2,4-dichlorophenyl ring introduces the possibility of π-π stacking interactions between aromatic rings of adjacent molecules. These interactions, arising from the overlap of π-orbitals, can contribute to the stability of the crystal structure. The chlorine substituents on the phenyl ring can modulate the electrostatic potential of the ring, potentially influencing the geometry and strength of these stacking interactions. Computational studies on other aromatic compounds have shown that such interactions are significant in the aggregation of molecules in the solid state.

While direct evidence from computational studies on this compound is not available, the planarity of the phenyl ring suggests that π-π stacking is a plausible interaction that would work in concert with the more dominant hydrogen bonding network to define the three-dimensional crystal structure. The interplay between these directional hydrogen bonds and the less directional π-π stacking would be a key determinant of the final solid-state arrangement.

Due to the lack of specific computational data for this compound in the reviewed literature, a data table detailing bond lengths, angles, and energies for its specific intermolecular interactions cannot be provided at this time. The information presented is based on theoretical principles and findings from closely related structures. aalto.fi

Chemical Reactivity and Mechanistic Studies of 2 Amino 2 2,4 Dichlorophenyl Acetic Acid

Reactivity at the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups of 2-amino-2-(2,4-dichlorophenyl)acetic acid exhibit characteristic reactivities, albeit influenced by the steric hindrance imposed by the bulky dichlorophenyl group.

N-Acylation and Peptide Coupling: The amino group readily undergoes acylation reactions. However, the formation of peptide bonds involving this sterically hindered amino acid can be challenging. acs.orgnih.gov Conventional peptide coupling reagents may lead to poor yields due to the reduced nucleophilicity of the amino group and the steric hindrance around the α-carbon. researchgate.net To overcome these challenges, more potent coupling reagents or specialized techniques are often employed. For instance, the use of symmetrical anhydrides of Fmoc-protected amino acids has proven effective for the acylation of the N-terminus of highly hindered Cα,α-disubstituted amino acids. researchgate.net The choice of coupling reagent and reaction conditions is critical to minimize side reactions like epimerization, especially when dealing with α-aryl amino acids. nih.govrsc.org

Esterification: The carboxylic acid functionality can be converted to its corresponding esters through various esterification methods. Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, is a common approach. pearson.comyoutube.com Alternatively, esterification can be achieved using alkyl halides under basic conditions. A process utilizing chlorosulphonic acid and an alcohol in situ has been shown to be effective for the esterification of various amino acids and peptides. google.com The steric hindrance from the dichlorophenyl group might necessitate longer reaction times or more forcing conditions to achieve high conversion.

| Reaction Type | Reagents and Conditions | Product | Key Considerations |

| N-Acylation | Acyl chloride/anhydride, Base | N-acyl-2-amino-2-(2,4-dichlorophenyl)acetic acid | Steric hindrance may require more reactive acylating agents or longer reaction times. |

| Peptide Coupling | Protected amino acid, Coupling reagent (e.g., HATU, HCTU), Base | Dipeptide containing the 2-amino-2-(2,4-dichlorophenyl)acetyl moiety | Steric hindrance can lead to slow reaction rates and incomplete coupling. acs.orgnih.gov Choice of coupling reagent is crucial to suppress epimerization. nih.govrsc.org |

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) or Chlorosulphonic acid | This compound ester | Steric hindrance may necessitate harsher conditions for complete conversion. google.com |

Transformations Involving the Dichlorophenyl Moiety (e.g., Electrophilic Aromatic Substitution, Metal-Catalyzed Cross-Coupling Reactions)

The dichlorophenyl ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the amino acid side chain. However, under forcing conditions, substitution reactions can occur. The chlorine atoms also provide handles for metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The two chlorine atoms and the α-amino acid substituent are deactivating and direct incoming electrophiles to specific positions. libretexts.org For instance, nitration of dichlorinated aromatic compounds typically requires harsh conditions, such as a mixture of nitric acid and sulfuric acid or oleum. rsc.orgrsc.org The position of further substitution will be directed by the existing substituents.

Metal-Catalyzed Cross-Coupling Reactions: The aryl chloride functionalities can participate in various palladium-catalyzed cross-coupling reactions, which have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of new C-N bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnrochemistry.com This could potentially be used to replace one or both chlorine atoms with different amino groups. The reaction is known to be applicable to aryl chlorides, though they often require more forcing conditions than bromides or iodides. numberanalytics.com

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl chloride with a boronic acid or ester. This would allow for the introduction of new aryl or alkyl groups onto the phenyl ring.

Palladium-Catalyzed Cyanation: The chlorine atoms can be substituted with a cyano group using a palladium catalyst and a cyanide source. nih.govnih.govresearchgate.net Non-toxic cyanide sources like K4[Fe(CN)6] have been developed for this purpose, enhancing the safety and practicality of the reaction. organic-chemistry.orgmit.edu

| Reaction Type | Typical Reagents and Catalyst | Potential Product |

| Electrophilic Nitration | HNO3, H2SO4 | Nitro-substituted this compound |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine-based), Base | Amino-substituted 2-amino-2-(chlorophenyl)acetic acid |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, Base | Aryl/alkyl-substituted 2-amino-2-(chlorophenyl)acetic acid |

| Palladium-Catalyzed Cyanation | Cyanide source (e.g., K4[Fe(CN)6]), Pd catalyst | Cyano-substituted 2-amino-2-(chlorophenyl)acetic acid |

Stereoselective Transformations and Epimerization Pathways

The α-carbon of this compound is a stereocenter, making stereoselective synthesis and the potential for epimerization important considerations.

Stereoselective Synthesis: The asymmetric synthesis of α-aryl-α-amino acids is an active area of research. Methods for the enantioselective synthesis of related compounds often involve the use of chiral auxiliaries or catalysts. mdpi.com Chiral resolution of racemic mixtures is another common approach to obtain enantiomerically pure α-amino acids. nih.govgoogle.com

Epimerization Pathways: The α-proton of α-amino acids is susceptible to abstraction by a base, which can lead to epimerization or racemization. nih.gov This is a significant concern during peptide synthesis, especially when activating the carboxylic acid group. The mechanism can proceed through direct enolization or the formation of an oxazolone (B7731731) intermediate. nih.gov The steric hindrance and electronic effects of the dichlorophenyl group may influence the rate of epimerization. For α-aryl glycines, the propensity for base-catalyzed racemization is a known issue. acs.org

| Process | Conditions | Outcome |

| Asymmetric Synthesis | Chiral auxiliaries, chiral catalysts | Enantiomerically enriched this compound |

| Chiral Resolution | Chiral resolving agent, fractional crystallization or chromatography | Separation of enantiomers |

| Epimerization/Racemization | Basic conditions, elevated temperatures | Loss of stereochemical integrity |

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. Kinetic and spectroscopic methods are powerful tools for these investigations.

Kinetic Studies: Kinetic analysis can provide valuable information about reaction rates, the influence of reactant concentrations, and the role of catalysts. For instance, kinetic studies of the N-acylation of hindered amino acids can help in selecting the most efficient coupling reagents and conditions. harvard.edunih.govresearchgate.net The progress of such reactions can be monitored by techniques like HPLC. nih.gov

Spectroscopic Methods:

FTIR Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions in real-time. youtube.com It can be used to track the consumption of reactants and the formation of products and intermediates during processes like peptide coupling. nih.govnih.gov Differential FTIR spectroscopy can be employed for the qualitative analysis of condensation products. acs.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of starting materials, intermediates, and products. It can also be used to study reaction kinetics and equilibria.

While specific mechanistic studies on this compound are not extensively documented in the provided search results, the principles from studies on analogous systems can be applied. For example, the mechanism of the Buchwald-Hartwig amination has been extensively studied and is understood to proceed through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org Spectroscopic and kinetic data would be essential to detail these steps for the specific case of this dichlorinated substrate.

| Method | Application | Information Gained |

| Kinetic Analysis (e.g., HPLC monitoring) | Studying reaction rates of N-acylation, esterification, etc. | Reaction order, rate constants, activation parameters. nih.gov |

| In situ FTIR Spectroscopy | Real-time monitoring of peptide coupling or other reactions. | Identification of intermediates, reaction progress, and endpoint determination. youtube.comnih.gov |

| NMR Spectroscopy | Structural characterization and mechanistic studies. | Confirmation of product structures, identification of byproducts, and insights into reaction pathways. |

Applications of 2 Amino 2 2,4 Dichlorophenyl Acetic Acid As a Chiral Building Block in Complex Organic Synthesis

Utilization in the Construction of Advanced Pharmaceutical Intermediates

Non-natural amino acids are valuable precursor compounds for chiral substances and are ideal intermediates in drug production because they can be readily modified. evonik.com 2-amino-2-(2,4-dichlorophenyl)acetic acid serves as a crucial intermediate in the synthesis of advanced pharmaceutical ingredients (APIs). evonik.combiosynth.com Its utility stems from the combination of two key structural features: the α-amino acid backbone and the halogenated aromatic ring.

The amino acid moiety allows for conventional synthetic manipulations, such as peptide bond formation and other condensation reactions. The 2,4-dichlorophenyl group imparts distinct characteristics, including increased lipophilicity, which can be critical for modulating the pharmacokinetic properties of a drug candidate. Furthermore, the chlorine substituents on the aromatic ring can serve as synthetic handles for further molecular elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures. This dual functionality makes it a versatile starting material for a wide range of APIs, including those targeting cancer, autoimmune diseases, and cardiovascular conditions. evonik.com

| Structural Feature | Synthetic Utility in Pharmaceutical Intermediates |

|---|---|

| α-Amino Acid Moiety | Enables standard peptide coupling and functional group transformations. Acts as a core scaffold. |

| Chiral Center | Introduces a defined stereochemistry early in a synthetic route, crucial for stereospecific drug-receptor interactions. |

| 2,4-Dichlorophenyl Group | Increases lipophilicity, potentially improving membrane permeability. Provides sites for further chemical modification (e.g., cross-coupling reactions). |

Enantioselective Synthesis of Bioactive Compounds

The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral building blocks, such as amino acids, are essential tools for achieving high levels of stereocontrol in chemical reactions. researchgate.net this compound, as an enantiopure compound, is employed as a chiral precursor to introduce a specific stereocenter into a target bioactive molecule.

The development of asymmetric methods to create novel amino acid derivatives is a versatile strategy for accessing compounds with promising biological properties. nih.gov By incorporating this compound, chemists can control the spatial orientation of the dichlorophenyl group relative to the rest of the molecule. This fixed stereochemistry is often critical for high-affinity binding to biological targets like enzymes and receptors. The presence of the halogenated ring can also induce specific conformational constraints that pre-organize the molecule for optimal interaction with its biological partner.

| Aspect of Enantioselective Synthesis | Role of this compound |

|---|---|

| Source of Chirality | Serves as a chiral pool starting material, embedding a predefined stereocenter into the synthetic target. |

| Stereochemical Control | The fixed stereocenter at the α-carbon directs the stereochemical outcome of subsequent reactions at adjacent positions. |

| Structural Diversity | Acts as a scaffold for building a variety of enantiomerically pure bioactive compounds. |

Incorporation into Peptide and Peptidomimetic Structures

Peptides are important therapeutic agents, but their use can be limited by poor metabolic stability and low oral bioavailability. To overcome these limitations, medicinal chemists often incorporate non-natural amino acids to create "peptidomimetics"—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov The introduction of halogenated amino acids is a powerful tool for tuning the physicochemical and structural properties of polypeptides. bohrium.commdpi.com

Incorporating this compound into a peptide sequence can confer several advantages. nih.gov

Enhanced Stability: The unnatural side chain can sterically hinder the action of proteases, the enzymes responsible for breaking down peptides in the body, thus increasing the peptide's half-life.

Conformational Constraint: The bulky dichlorophenyl group can restrict the rotational freedom of the peptide backbone, locking it into a specific bioactive conformation that is optimal for receptor binding.

Modulated Bioactivity: Halogenation can increase the hydrophobicity of a peptide, which can influence its interaction with cell membranes or receptor binding pockets. acs.org This modification is a key strategy for rationally optimizing peptides for pharmaceutical use. nih.gov

| Property | Peptide with Natural Amino Acids | Peptidomimetic with this compound |

|---|---|---|

| Proteolytic Stability | Generally low; susceptible to degradation by proteases. | Often high; the unnatural side chain provides steric shielding against enzymatic cleavage. nih.gov |

| Conformation | Typically flexible, with multiple possible conformations. | More rigid and conformationally constrained, which can enhance binding affinity. |

| Hydrophobicity | Variable, depending on the natural side chains. | Increased due to the dichlorophenyl group, potentially improving membrane interaction. acs.org |

Role in the Development of Specialty Chemicals and Materials

Beyond pharmaceuticals, the unique properties of this compound make it a valuable building block for specialty chemicals and advanced materials. biosynth.com The combination of a chiral amino acid and a polychlorinated aromatic ring in a single molecule offers opportunities for creating materials with novel properties.

The dichlorophenyl group can contribute to enhanced thermal stability and flame-retardant properties in polymers. When incorporated into a polymer backbone, the rigid aromatic rings can also influence the material's mechanical properties. Furthermore, the presence of the chiral centers can be used to generate chiral polymers, which have applications in enantioselective separations (chiral chromatography) and as specialized optical materials. The ability of the amino acid portion to coordinate with metal ions also opens up possibilities for the design of novel catalysts and sensors. The compound's status as a versatile small molecule scaffold allows for its application in diverse areas of chemical research and development. biosynth.com

Future Research Perspectives and Emerging Opportunities for 2 Amino 2 2,4 Dichlorophenyl Acetic Acid

Innovative and Sustainable Synthetic Routes Development

The future synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid and its derivatives will likely move beyond traditional methods towards more efficient, sustainable, and innovative routes. Current research into the synthesis of related aryl-amino acids, or phenylglycines, highlights several promising directions. wikipedia.org

One major area of development is the use of biocatalysis and chemoenzymatic methods. nih.gov These approaches offer high enantioselectivity and operate under environmentally benign conditions. For instance, chemoenzymatic strategies that couple the Strecker synthesis (reacting an aldehyde with ammonia (B1221849) and cyanide) with enzymatic resolution using nitrilases present a powerful route. frontiersin.orgfrontiersin.orgresearchgate.net This method allows for a dynamic kinetic resolution, where an enantioselective nitrilase hydrolyzes one enantiomer of the intermediate aminonitrile, while the other enantiomer racemizes in solution, theoretically enabling a 100% yield of the desired chiral amino acid. frontiersin.orgresearchgate.net

Furthermore, fully biosynthetic routes are being explored for similar compounds, starting from simple feedstocks and utilizing engineered microbial strains. nih.govsemanticscholar.org These methods are part of a broader push for green chemistry in pharmaceutical and fine chemical production. semanticscholar.org Another innovative strategy involves the dehydrogenative tailoring of simpler, abundant aliphatic amino acids to create more complex structures, a method that could be adapted for advanced intermediates. pentelutelabmit.comresearchgate.net

The N-arylation of amino acid esters is another critical area, with modern methods focusing on metal-free or improved copper-catalyzed and palladium-catalyzed coupling reactions that proceed under milder conditions to prevent racemization. mdpi.comacs.org

Table 1: Emerging Synthetic Strategies for Aryl-Amino Acids

| Synthetic Strategy | Description | Key Advantages |

|---|---|---|

| Chemoenzymatic Synthesis | Combines a chemical reaction (e.g., Strecker synthesis) with an enzymatic resolution step (e.g., using a nitrilase). frontiersin.orgfrontiersin.org | High enantioselectivity, potential for dynamic kinetic resolution, milder reaction conditions. frontiersin.org |

| Microbial Biosynthesis | Utilizes engineered microorganisms to produce the target amino acid from simple precursors like glucose or phenylalanine. nih.govsemanticscholar.org | Sustainable, uses renewable feedstocks, environmentally friendly. nih.govsemanticscholar.org |

| Dehydrogenative Tailoring | Selectively modifies the side-chains of abundant aliphatic amino acids to build more complex, non-canonical structures. pentelutelabmit.comresearchgate.net | Efficiently creates structural diversity from simple starting materials. pentelutelabmit.com |

| Advanced N-Arylation | Employs improved catalytic systems (e.g., using specific palladium precatalysts) for the coupling of aryl groups to amino acid esters. acs.org | Milder conditions, minimal racemization of the chiral center. acs.org |

| Aryne Multicomponent Coupling | Reacts aryne intermediates with nucleophiles (like bislactim ethers) and other electrophiles in a one-pot procedure. nih.gov | Rapid construction of complex, ortho-disubstituted aromatic products. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving high levels of stereoselectivity is paramount for the application of chiral amino acids. Future research will focus on discovering and optimizing novel catalytic systems that can efficiently produce single enantiomers of this compound.

Asymmetric catalysis is a cornerstone of this effort. The use of chiral transition metal complexes, such as those involving Nickel(II), has proven effective for the stereocontrolled synthesis of various tailor-made amino acids. nih.gov These systems utilize chiral ligands to direct the formation of one stereoisomer over the other during alkylation or arylation reactions. nih.gov Similarly, rhodium-catalyzed asymmetric hydroformylation has been applied to produce chiral precursors for 2-aryloxypropanoic acids, a technology that could be adapted for phenylglycine derivatives. acs.org

Enzymatic catalysis offers significant advantages in stereoselectivity. Nitrilases, as mentioned previously, are highly effective for the kinetic resolution of racemic aminonitriles. frontiersin.orgfrontiersin.org Ongoing research focuses on protein engineering to enhance the activity, stability, and substrate specificity of these enzymes for industrial applications. Another enzymatic approach involves the use of engineered transaminases or dehydrogenases to convert prochiral keto acids into chiral amino acids with high enantiomeric excess. nih.gov

The development of chiral supramolecular nanozymes, where self-assembled phenylglycine amphiphiles and metal ions create a chiral catalytic environment, represents a novel frontier. rsc.org These systems can exhibit peroxidase-like activity and achieve enantioselective catalysis through chirality transfer and synergistic effects within the nanostructure. rsc.org

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery of optimal synthetic routes and novel derivatives, the integration of high-throughput experimentation (HTE) and laboratory automation will be crucial. These technologies allow for the rapid screening of numerous reaction conditions, catalysts, and substrates in parallel, dramatically reducing the time required for process optimization.

In the context of catalysis, HTE can be used to screen libraries of chiral ligands and catalysts to identify the most effective system for the asymmetric synthesis of this compound. This approach is also vital for the directed evolution of enzymes, where large libraries of mutant enzymes are screened for enhanced activity or stereoselectivity. acs.org

Automated synthesis platforms, particularly those developed for solid-phase peptide synthesis (SPPS), can be adapted for the creation of libraries of molecules derived from this compound. nih.gov While SPPS is typically used for peptides, its principles of automated, sequential addition of building blocks can be applied to generate diverse small molecules for screening in drug discovery or materials science. The ability to rapidly synthesize hundreds or thousands of compounds enables a much broader exploration of the chemical space around the core scaffold.

Applications in Targeted Chemical Biology Probes and Advanced Materials Science

The unique dichlorophenyl moiety of this compound makes it an attractive building block for applications in chemical biology and materials science. As a non-canonical amino acid, it can be incorporated into peptides and proteins to study and modulate biological processes. nih.gov

Chemical Biology Probes: The site-specific incorporation of ncAAs like this compound into proteins using genetic code expansion techniques allows for the introduction of unique chemical handles. escholarship.org These handles can be used to attach fluorescent dyes, cross-linkers, or other labels to probe protein structure, function, and interactions within living cells. acs.org The halogen atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction that could be exploited to design highly specific inhibitors or probes for protein targets. The phenylglycine scaffold itself is a key component in many bioactive molecules, and derivatives can be designed as antagonists for specific receptors. wikipedia.org

Advanced Materials Science: Amino acids and their derivatives are increasingly being used as building blocks for self-assembling nanomaterials. beilstein-journals.org The specific intermolecular interactions—such as hydrogen bonding, hydrophobic interactions, and π–π stacking—can be programmed by the amino acid's structure to form well-defined architectures like nanofibers, nanorods, and hydrogels. beilstein-journals.org The dichlorinated phenyl group of this compound could introduce unique packing properties and electronic characteristics into such materials, making them potentially useful for applications in tissue engineering, drug delivery, or as functional surfaces.

Computational Design and Optimization for Next-Generation Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools for the rational design of new molecules and the optimization of their properties. nih.govfrontiersin.org These methods can significantly reduce the experimental effort required by predicting the most promising candidate molecules before they are synthesized.

For this compound, computational tools can be used to design next-generation derivatives with enhanced biological activity or material properties. nih.govresearchgate.net Software suites like Rosetta are now capable of incorporating ncAAs to model protein-peptide interactions and predict how modifications will affect binding affinity. nih.govmeilerlab.org This allows for the in silico screening of thousands of potential derivatives to identify those with the highest likelihood of success as therapeutic agents. frontiersin.org

Molecular docking and dynamics simulations can predict how derivatives will bind to a specific protein target, providing insights into the key interactions that confer potency and selectivity. nih.gov Furthermore, computational models are being developed to predict the very feasibility of incorporating a novel ncAA into proteins in a living cell, creating a "virtual screener" that can evaluate a designed molecule's potential before chemical synthesis is even attempted. acs.org This approach, which combines predictions of binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility, will accelerate the development of new drugs and materials based on the this compound scaffold. nih.goveuropa.eu

Table 2: Computational Approaches for Derivative Design

| Computational Method | Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a specific protein target. nih.gov | Identification of derivatives with high potency and selectivity for a biological target. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of a ligand-protein complex. | Understanding the dynamic behavior of the binding interaction and confirming binding stability. |

| Quantum Chemical Calculations (DFT) | Calculates the electronic structure and reactivity of molecules. nih.gov | Optimization of molecular geometry and prediction of reactivity for synthetic planning. |

| Protein Design Software (e.g., Rosetta) | Models the incorporation of non-canonical amino acids into peptides to predict effects on structure and binding. nih.govmeilerlab.org | Rational design of peptide-based therapeutics or probes with enhanced properties. |

| ADMET Prediction | In silico models that predict the pharmacokinetic and toxicity profiles of a compound. nih.gov | Early-stage filtering of candidates to prioritize those with drug-like properties and better safety profiles. |

常见问题

Q. What are the recommended methods for synthesizing 2-amino-2-(2,4-dichlorophenyl)acetic acid and its derivatives?

The synthesis of this compound and its analogs often involves multi-step reactions. For example, derivatives like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide can be synthesized via hydrogen peroxide oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by coupling with N,N′-carbonyldiimidazole and 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide . Reaction optimization may include adjusting solvent systems (e.g., DMF/CH₂Cl₂) and monitoring intermediates via TLC or HPLC.

Q. How can structural characterization of this compound be performed?

Use a combination of spectroscopic techniques:

- NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl groups) and the α-amino acid moiety (δ 3.5–4.5 ppm).

- Mass spectrometry : Confirm molecular weight (e.g., 234.06 g/mol for C₈H₇Cl₂NO₂) via ESI-MS or MALDI-TOF.

- X-ray crystallography : Resolve hydrogen-bonding patterns, as seen in analogs where the carbonyl oxygen forms a 2.2 Å bond with Gln215 in collagenase .

Q. What are the standard protocols for assessing the compound's toxicity in vitro?

- Cytotoxicity assays : Use MTT or resazurin reduction in cell lines (e.g., HepG2 for hepatic toxicity).

- Genotoxicity screening : Perform Ames tests or comet assays to evaluate mutagenic potential.

- Toxicokinetics : Reference EPA guidelines for dose-response modeling and metabolite identification via LC-MS/MS .

Advanced Research Questions

Q. How do structural modifications (e.g., chlorine substitution patterns) affect bioactivity?

Comparative studies on analogs like (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid reveal that chlorine positioning alters binding affinity. For instance, 2,4-dichloro substitution yields a Gibbs free energy of –6.4 kcal/mol with collagenase, while 2,6-substitution increases π–π interaction distances (4.249 Å vs. 4.127 Å), reducing potency . Use molecular dynamics simulations (e.g., GROMACS) to quantify these interactions.

Q. What computational strategies are effective for predicting binding modes with target enzymes?

- Docking studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions. For example, the compound’s phenyl ring forms π–π stacking with Tyr201 (4.127 Å) in collagenase .

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge distribution for the dichlorophenyl group to optimize electrostatic complementarity.

- Free energy perturbation (FEP) : Predict IC₅₀ shifts when substituting chlorine with fluorine .

Q. How can analytical sensitivity be improved for quantifying trace levels in environmental samples?

- Derivatization : Convert the carboxylic acid group to a methyl ester using diazomethane, enhancing GC-MS detectability (LOD: 0.1 ppb) .

- SPE cleanup : Use C18 cartridges to isolate the compound from complex matrices.

- High-resolution MS : Employ Orbitrap technology to differentiate isotopic clusters (e.g., Cl³⁵ vs. Cl³⁷) .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., pH, enzyme purity). Standardize protocols by:

- Using recombinant enzymes (≥95% purity via SDS-PAGE).

- Including positive controls (e.g., diclofenac for COX-2 inhibition).

- Validating data with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Methodological Resources

- Synthetic protocols : Optimize yields via microwave-assisted synthesis (100°C, 30 min) .

- Toxicity databases : Consult ATSDR profiles for 2,4-D analogs to infer metabolic pathways .

- Computational tools : Access PubChem (CID 1486) for physicochemical properties and SMILES strings (e.g., O=C(O)C@@Hc1ccc(Cl)cc1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。